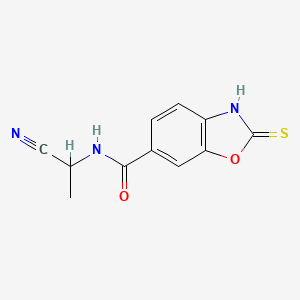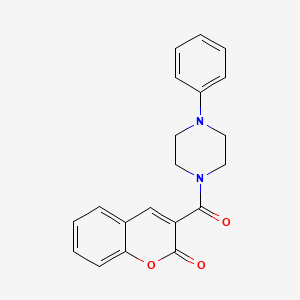
2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine
Overview
Description
2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine is a chemical compound with the molecular formula C7H7ClFN3 . It has a molecular weight of 187.6 .
Physical And Chemical Properties Analysis
The boiling point of 2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine is predicted to be 352.5±27.0 °C . The density is predicted to be 1.553±0.06 g/cm3 . The pKa value is predicted to be 1.76±0.10 .Scientific Research Applications
Synthesis and Chemical Properties
2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine and its derivatives have been explored for their chemical synthesis and properties. For instance, Wada et al. (2012) discussed the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are relevant in the context of kinase inhibitors and are structurally related to 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine. They emphasized regioselective synthesis techniques, highlighting the compound's potential in anticancer applications (Wada et al., 2012).
Applications in Medicinal Chemistry
The research into 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine often connects to its potential applications in medicinal chemistry. For instance, Loksha et al. (2016) synthesized novel MC-1220 analogs, including derivatives of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine, for evaluation against HIV-1. This study showcases the potential of such compounds in antiviral therapies (Loksha et al., 2016).
Antibacterial Properties
The compound and its derivatives have also been studied for their antibacterial properties. Al-Hiari et al. (2007) examined new 8-nitrofluoroquinolone derivatives, including those structurally similar to 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine, for their antibacterial activities. Such research indicates the potential of these compounds in developing new antibiotics (Al-Hiari et al., 2007).
Potential in Tubulin Inhibition
Additionally, derivatives of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine have been investigated for their role in inhibiting tubulin polymerization. Zhang et al. (2007) synthesized a series of triazolopyrimidines, structurally related to our compound of interest, which showed unique mechanisms of tubulin inhibition, suggesting a potential application in cancer therapy (Zhang et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potent antagonists against p2x7 receptors and as inhibitors of the JAK2 kinase .
Mode of Action
It can be inferred from related compounds that it may involve the formation of c-n bonds . This compound could interact with its targets, leading to changes in their function and potentially inhibiting their activity.
Biochemical Pathways
Given its potential role as a jak2 kinase inhibitor , it could impact the JAK-STAT signaling pathway, which is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis.
Result of Action
If it acts as a jak2 kinase inhibitor , it could potentially inhibit the proliferation of certain cells and induce apoptosis.
properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3/c8-7-10-3-5(9)6(12-7)11-4-1-2-4/h3-4H,1-2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMIWJUDZORNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2372823.png)
![N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2372825.png)
![N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine](/img/structure/B2372826.png)

![2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2372828.png)


![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)
![2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2372834.png)
![4-Ethyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2372835.png)

![N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2372837.png)
![4-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2372839.png)
